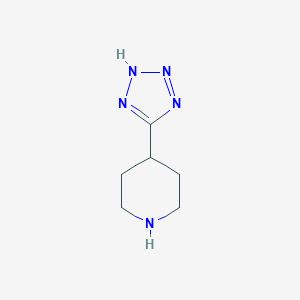

4-(1H-Tetrazol-5-YL)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2H-tetrazol-5-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-3-7-4-2-5(1)6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVMYJMQMQSCHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626243 | |

| Record name | 4-(2H-Tetrazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112626-97-8 | |

| Record name | 4-(2H-Tetrazol-5-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112626-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2H-Tetrazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Tetrazol-5-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-Tetrazol-5-yl)piperidine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(1H-Tetrazol-5-yl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into the molecule's core chemical and physical properties, details robust synthetic protocols, explores its reactivity and stability, and discusses its primary applications, particularly its role as a carboxylic acid bioisostere. Analytical methodologies for characterization and stringent safety protocols are also provided to ensure its effective and safe handling by researchers and drug development professionals.

Introduction: The Strategic Importance of this compound

In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational design. This compound emerges as a molecule of high value, wedding two critical pharmacophores: the piperidine ring and the 5-substituted-1H-tetrazole moiety.

-

The Piperidine Scaffold: Piperidine and its derivatives are among the most prevalent N-heterocycles in pharmaceuticals, present in numerous FDA-approved drugs.[1] Its saturated, six-membered ring provides a versatile, three-dimensional framework that can be functionalized to orient substituents in precise vectors, enabling optimal interactions with biological targets.[1]

-

The Tetrazole Moiety as a Carboxylic Acid Bioisostere: The 5-substituted-1H-tetrazole ring is a well-established and highly successful bioisostere for the carboxylic acid functional group.[2][3] With a similar pKa to carboxylic acids, it exists as an anion at physiological pH, allowing it to mimic the carboxylate group's ability to engage in crucial ionic and hydrogen bonding interactions with receptors.[3] Crucially, the tetrazole group often imparts superior metabolic stability and increased lipophilicity compared to its carboxylic acid counterpart, enhancing pharmacokinetic properties such as oral bioavailability and cell membrane permeability.[4]

The fusion of these two moieties in this compound creates a versatile building block, offering a metabolically stable, conformationally defined scaffold for presenting a key acidic interaction motif.

Physicochemical and Structural Properties

While extensive experimental data for the free base is not widely published, a combination of data from its hydrochloride salt, analogous structures, and computational predictions provides a detailed profile.

Core Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-(1H-1,2,3,4-Tetrazol-5-yl)piperidine | - |

| CAS Number | 112626-97-8 (Free Base) | [5] |

| 91419-60-2 (Hydrochloride Salt) | [6][7] | |

| Molecular Formula | C₆H₁₁N₅ | [5] |

| Molecular Weight | 153.19 g/mol | [5] |

| Appearance | White to off-white powder/solid | [7] |

Predicted and Estimated Physicochemical Data

Direct experimental values for properties like melting point, boiling point, and pKa are not consistently reported in the literature. The following table summarizes predicted values and data from structurally related compounds to provide reliable estimates.

| Property | Predicted/Estimated Value | Rationale and Commentary |

| Melting Point | > 200 °C (decomposes) | Tetrazole-containing compounds, especially those with N-H bonds capable of extensive hydrogen bonding, typically have high melting points. For example, 5-phenyl-1H-tetrazole melts at 215-217 °C.[8] Decomposition at high temperatures is a known characteristic of tetrazoles. |

| Boiling Point | ~370 °C (Predicted) | High boiling points are expected due to the polar nature and hydrogen bonding capabilities of both the piperidine N-H and tetrazole N-H groups. A predicted value for an N-methylated analog is 370.9 °C. |

| pKa (Tetrazole N-H) | ~4.5 - 5.0 | The pKa of the tetrazole N-H proton is comparable to that of a carboxylic acid. 5-substituted-1H-tetrazoles typically have pKa values in this range, making them effective carboxylate bioisosteres at physiological pH.[3] A predicted pKa for a related structure is 4.85. |

| pKa (Piperidine N-H) | ~10.5 - 11.0 | The piperidinium conjugate acid pKa is expected to be slightly lower than that of piperidine itself (~11.1) due to the electron-withdrawing effect of the tetrazole ring. |

| LogP | -0.4 to 0.8 (Predicted) | The molecule possesses both lipophilic (piperidine ring) and hydrophilic (tetrazole ring, N-H bonds) features. The predicted LogP suggests moderate water solubility and the ability to cross biological membranes. A predicted LogP of 0.7975 has been reported for the hydrochloride salt.[9] |

| Solubility | Soluble in water (especially as HCl salt), DMSO, DMF; sparingly soluble in alcohols; poorly soluble in nonpolar organic solvents like hexanes and ether. | The high polarity and hydrogen bonding capacity of the N-H groups on both rings suggest good solubility in polar protic solvents. Piperidine itself is miscible with water.[10] The hydrochloride salt form significantly enhances aqueous solubility. |

Synthesis and Manufacturing

The principal and most efficient route to this compound is the [3+2] cycloaddition reaction between a piperidine-4-carbonitrile precursor and an azide source. This method is a cornerstone of tetrazole chemistry.[2]

General Synthetic Pathway

The reaction involves the activation of the nitrile group by a Lewis or Brønsted acid catalyst, followed by nucleophilic attack from the azide anion to form the five-membered tetrazole ring.

Sources

- 1. 4-(1-methyl-1H-tetrazol-5-yl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. capotchem.com [capotchem.com]

- 6. CAS#:91419-60-2 | 4-(1H-TETRAZOL-5-YL)-PIPERIDINE HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 7. 4-(1H-TETRAZOL-5-YL)-PIPERIDINE HYDROCHLORIDE, CasNo.91419-60-2 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 8. scielo.org.za [scielo.org.za]

- 9. 4-(2H-tetrazol-5-yl)piperidine,hydrochloride|91419-60-2 - MOLBASE Encyclopedia [m.molbase.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Definitive Guide to the Structural Elucidation of 4-(1H-Tetrazol-5-yl)piperidine: A Technical Overview for Drug Discovery Professionals

Introduction: The Significance of the Tetrazole-Piperidine Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational design. The molecule 4-(1H-Tetrazol-5-yl)piperidine represents a compelling fusion of two such pharmacophoric titans: the piperidine ring, a ubiquitous motif in countless approved therapeutics, and the tetrazole ring, a key bioisostere for carboxylic acids.[1] This unique amalgamation offers a tantalizing prospect for medicinal chemists: a metabolically robust, synthetically accessible core that can be elaborated to target a wide array of biological receptors. The inherent properties of the tetrazole moiety, such as its pKa similarity to carboxylic acids and its ability to engage in hydrogen bonding and metal chelation, make it an invaluable tool in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] This guide provides an in-depth technical exploration of the structural elucidation of this compound, offering a robust framework for its synthesis and comprehensive characterization.

Synthetic Strategy: A Reliable Pathway to the Target Scaffold

The most direct and widely adopted method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1][2][3] This approach is particularly well-suited for the preparation of this compound, starting from the readily available piperidine-4-carbonitrile.

Experimental Protocol: [3+2] Cycloaddition of Piperidine-4-carbonitrile and Sodium Azide

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Piperidine-4-carbonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or Zinc Chloride (ZnCl₂)

-

Dimethylformamide (DMF) or water

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperidine-4-carbonitrile (1.0 eq) in DMF.

-

Addition of Reagents: To the stirred solution, add sodium azide (1.2-1.5 eq) and a catalyst such as ammonium chloride (1.0 eq) or a Lewis acid like zinc chloride (catalytic amount). The use of zinc salts in water is a more environmentally benign alternative.[3]

-

Reaction: Heat the reaction mixture to 100-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting nitrile is consumed, which typically takes 12-48 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF is used as the solvent, carefully pour the reaction mixture into ice-water.

-

Acidification and Precipitation: Acidify the aqueous solution to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This protonates the tetrazole ring, causing the product to precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any inorganic salts.

-

Drying: Dry the isolated solid under vacuum to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product of high purity.

Spectroscopic Characterization: Unraveling the Molecular Architecture

A multi-faceted spectroscopic approach is essential for the unambiguous structural confirmation of this compound. This section details the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The expected ¹H and ¹³C NMR spectra of this compound are discussed below, with predicted chemical shifts based on the analysis of analogous structures.

¹H NMR Spectroscopy:

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| Piperidine NH | 1.5 - 3.0 (broad) | Singlet (broad) | 1H | The broadness is due to quadrupole broadening and potential proton exchange. |

| Piperidine C4-H | 3.0 - 3.5 | Multiplet | 1H | This proton is adjacent to the electron-withdrawing tetrazole ring, leading to a downfield shift. |

| Piperidine C2-H, C6-H (axial & equatorial) | 2.8 - 3.2 | Multiplet | 4H | The axial and equatorial protons will likely show distinct chemical shifts and coupling patterns. |

| Piperidine C3-H, C5-H (axial & equatorial) | 1.8 - 2.2 | Multiplet | 4H | These protons are further from the tetrazole ring and will appear more upfield. |

| Tetrazole NH | 14.0 - 16.0 (very broad) | Singlet (broad) | 1H | This proton is acidic and its signal can be very broad and may exchange with D₂O. |

¹³C NMR Spectroscopy:

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Insights |

| Tetrazole C5 | 155 - 165 | The quaternary carbon of the tetrazole ring, significantly downfield due to the four nitrogen atoms. |

| Piperidine C4 | 35 - 45 | The carbon atom directly attached to the tetrazole ring. |

| Piperidine C2, C6 | 45 - 55 | The carbons adjacent to the nitrogen atom in the piperidine ring. |

| Piperidine C3, C5 | 25 - 35 | The remaining carbons in the piperidine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Fragmentation Pattern (Electrospray Ionization - ESI):

Under ESI conditions, this compound is expected to readily form a protonated molecule [M+H]⁺.

| Ion | Calculated m/z | Interpretation |

| [M+H]⁺ | 154.11 | Protonated molecular ion |

| [M+Na]⁺ | 176.09 | Sodium adduct |

| [M-H]⁻ | 152.09 | Deprotonated molecular ion |

Tandem Mass Spectrometry (MS/MS) Fragmentation:

Fragmentation of the [M+H]⁺ ion in an MS/MS experiment would likely involve characteristic losses from both the piperidine and tetrazole rings.

-

Loss of N₂: A common fragmentation pathway for tetrazoles is the loss of a neutral nitrogen molecule (28 Da).

-

Piperidine Ring Fragmentation: Cleavage of the piperidine ring can lead to the formation of stable iminium ions.

Structural Analysis: Insights from X-ray Crystallography

While a crystal structure for this compound is not publicly available, analysis of related structures, such as that of 4-(1H-Tetrazol-5-yl)-1H-indole, provides valuable insights into the expected molecular geometry.[4]

Key Expected Structural Features:

-

Planarity of the Tetrazole Ring: The tetrazole ring is an aromatic system and is expected to be planar.

-

Piperidine Conformation: The piperidine ring will likely adopt a chair conformation, which is its most stable arrangement.

-

Intermolecular Hydrogen Bonding: The N-H protons on both the tetrazole and piperidine rings are capable of participating in strong intermolecular hydrogen bonds, which will dictate the crystal packing.

Conclusion: A Comprehensive Approach to Structural Verification

The robust structural elucidation of this compound is paramount for its successful application in drug discovery programs. By employing a synergistic combination of a reliable synthetic route and a comprehensive suite of analytical techniques—including NMR and mass spectrometry—researchers can confidently confirm the identity and purity of this valuable scaffold. The insights provided in this guide serve as a foundational framework for the synthesis, characterization, and further derivatization of this promising class of molecules, paving the way for the development of novel therapeutics.

Visualizations

Workflow for the Synthesis and Elucidation of this compound

Caption: Synthetic and analytical workflow.

Key Spectroscopic Correlations for Structure Confirmation

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-(1H-Tetrazol-5-yl)piperidine

Executive Summary: 4-(1H-Tetrazol-5-yl)piperidine is a molecule of significant interest in modern medicinal chemistry. It combines the privileged piperidine scaffold, a cornerstone in many pharmaceuticals, with the 1H-tetrazole moiety, which serves as a robust bioisostere for the carboxylic acid group.[1][2] This bioisosteric replacement can enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] This guide provides an in-depth, technically-grounded overview of the primary synthetic pathway to this valuable building block, focusing on the causal relationships behind experimental choices and providing validated, step-by-step protocols for researchers and drug development professionals. The core of the synthesis relies on a protection-cycloaddition-deprotection strategy, which is both efficient and scalable.

Foundational Concepts: The Chemical Rationale

The [3+2] Cycloaddition: A Cornerstone of Tetrazole Synthesis

The most direct and widely employed method for constructing the 5-substituted 1H-tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide.[1][3] This reaction forms the heterocyclic ring in a single, atom-economical step. The mechanism involves the azide anion acting as a 1,3-dipole that reacts with the nitrile's carbon-nitrogen triple bond (the dipolarophile).[3]

While the reaction can proceed thermally, it often requires high temperatures (100-150 °C) and can be slow.[3] Consequently, catalysis is crucial for achieving high yields under milder, safer, and more efficient conditions.[4] Lewis acids, such as zinc salts (e.g., ZnBr₂, ZnCl₂), and Brønsted acids are commonly used to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.[5][6] This activation is the key rate-enhancing factor in the cycloaddition process.[5]

The Imperative of a Protecting Group Strategy

The starting material, 4-cyanopiperidine, contains a secondary amine within the piperidine ring.[7] This amine is nucleophilic and would compete with the intended cycloaddition reaction, leading to undesired side products and complicating purification. To ensure the reaction proceeds exclusively at the nitrile functional group, the piperidine nitrogen must be temporarily "masked" or protected.

The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. It is robust enough to withstand the conditions of the cycloaddition reaction but can be cleanly and efficiently removed under acidic conditions without affecting the newly formed tetrazole ring. This protection-deprotection sequence is a fundamental tactic in modern organic synthesis.

The Core Synthetic Pathway

The synthesis of this compound is efficiently achieved through a three-stage process. This pathway begins with the readily available N-Boc-protected 4-cyanopiperidine, proceeds through the key catalytic cycloaddition, and concludes with the removal of the Boc protecting group to yield the final product.

Caption: Catalytic activation and cycloaddition for tetrazole formation.

Detailed Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-4-cyanopiperidine (1.0 eq).

-

Reagents: Add sodium azide (NaN₃, 1.2-1.5 eq) and a catalyst, such as zinc bromide (ZnBr₂, 1.0 eq) or silica sulfuric acid (0.5 g per 1 mmol of nitrile). [6][8]3. Solvent: Add a suitable solvent, typically dimethylformamide (DMF) or water. [2][6]The use of water as a solvent is an environmentally benign choice that also mitigates explosion hazards by minimizing the concentration of free hydrazoic acid. [6]4. Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours depending on the catalyst and temperature. [8]5. Workup: After completion, cool the mixture to room temperature. If using a solid catalyst, it can be removed by filtration. [8][9]Carefully acidify the filtrate with a dilute acid (e.g., 4N HCl) to a pH of ~2-3, which protonates the tetrazole anion. [9]This typically causes the product, N-Boc-4-(1H-tetrazol-5-yl)piperidine, to precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the protected intermediate.

Stage 2: Acid-Mediated Boc Deprotection

The final step involves the cleavage of the Boc protecting group to liberate the piperidine's secondary amine. This is reliably achieved under strong acidic conditions.

Detailed Experimental Protocol:

-

Setup: Dissolve the crude N-Boc-4-(1H-tetrazol-5-yl)piperidine from the previous step in a suitable solvent such as dioxane, methanol, or dichloromethane (DCM). [10][11]2. Reagent: Add a strong acid. A 4 M solution of HCl in dioxane is highly effective and commonly used. [10]Alternatively, trifluoroacetic acid (TFA) in DCM can be employed. [11][12]3. Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC until the starting material is fully consumed.

-

Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting solid is the hydrochloride or trifluoroacetate salt of the final product.

-

Purification: The product salt can often be purified by trituration with a solvent like diethyl ether to remove non-polar impurities, followed by filtration. If necessary, recrystallization or column chromatography can be performed to achieve high purity. To obtain the free base, the salt is dissolved in water and basified with a suitable base (e.g., NaOH, K₂CO₃) before extracting with an organic solvent.

Comparative Data on Catalytic Systems

The choice of catalyst for the cycloaddition step significantly impacts reaction conditions and outcomes. The following table summarizes data synthesized from various reported methods for the formation of 5-substituted tetrazoles.

| Catalyst System | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Reference(s) |

| Zinc Bromide (ZnBr₂) | Water | ~100 | 12-24 | >90 | [6] |

| Amine Salts (e.g., Py·HCl) | DMF | 110 | 8-12 | 85-95 | [13][14] |

| Silica Sulfuric Acid | DMF | Reflux (~150) | 4-12 | 72-95 | [2][8] |

| Nano-TiCl₄·SiO₂ | DMF | Reflux (~150) | 2 | >90 | [9] |

Critical Safety Considerations

-

Sodium Azide (NaN₃): Sodium azide is highly toxic and must be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust.

-

Hydrazoic Acid (HN₃) Formation: In acidic conditions, sodium azide can form hydrazoic acid, which is volatile, highly toxic, and explosive. Reactions should be performed in a well-ventilated fume hood. Maintaining a neutral or slightly alkaline pH during the cycloaddition step, as is the case when using water with zinc salts, minimizes the liberation of this hazardous substance. [6]* Pressure Build-up: Tetrazole syntheses can evolve nitrogen gas, particularly if side reactions occur at high temperatures. Ensure reaction vessels are not sealed and are adequately vented.

Conclusion

The synthesis of this compound via a protection-cycloaddition-deprotection strategy is a robust and well-established method. The key to an efficient process lies in the judicious selection of a catalyst for the [3+2] cycloaddition reaction, with systems like zinc salts in water offering a combination of high yield, safety, and environmental consideration. The subsequent acid-catalyzed deprotection is a straightforward transformation that yields the desired product, a valuable building block for the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and utilize this important molecule in their discovery programs.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 7. 4-Cyanopiperidine | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scielo.org.za [scielo.org.za]

- 10. 4-(1-methyl-1H-tetrazol-5-yl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 11. peptide.com [peptide.com]

- 12. reddit.com [reddit.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(1H-Tetrazol-5-YL)piperidine Hydrochloride: Synthesis, Characterization, and Neurological Research Applications

This guide provides a comprehensive technical overview of 4-(1H-Tetrazol-5-YL)piperidine hydrochloride, a heterocyclic compound of significant interest to researchers in neuroscience and drug development. This document details its synthesis, physicochemical properties, and potential applications, with a focus on its role as a modulator of key neurological targets.

Introduction: The Significance of the Tetrazole-Piperidine Scaffold

The confluence of the tetrazole ring and a piperidine moiety in a single molecular entity presents a compelling scaffold for the development of novel central nervous system (CNS) active agents. The tetrazole group, a bioisostere of the carboxylic acid functional group, offers improved metabolic stability and pharmacokinetic properties. The piperidine ring is a common motif in a multitude of neuroactive compounds, contributing to their ability to interact with various receptors and ion channels within the CNS. The hydrochloride salt form of this compound enhances its solubility in aqueous media, a crucial characteristic for in vitro and in vivo experimental studies.

Recent research has highlighted the potential of tetrazole derivatives in the management of a range of neurological disorders.[1][2][3] These compounds have been investigated for their anticonvulsant, anxiolytic, and neuroprotective properties, often attributed to their interaction with key neurotransmitter systems.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound hydrochloride is fundamental for its application in research.

| Property | Value | Source |

| CAS Number | 91419-60-2 | [4][5] |

| Molecular Formula | C₆H₁₂ClN₅ | [6] |

| Molecular Weight | 189.65 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in water and polar organic solvents | Inferred from hydrochloride salt nature |

| Purity | Typically >98% for research-grade material | [7] |

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that begins with readily available starting materials. The following protocol is a well-established and reliable method.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Cyanopiperidine from Piperidine-4-carboxamide

This step involves the dehydration of the primary amide to a nitrile.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend piperidine-4-carboxamide in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Reagent Addition: Slowly add a dehydrating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to the suspension at 0 °C.[3][8][9] The reaction is exothermic and should be controlled.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and carefully quench it by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) to a pH of >10.

-

Extraction: Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-cyanopiperidine. This can be further purified by distillation or chromatography if necessary.

Step 2: Synthesis of this compound

This step involves a [2+3] cycloaddition reaction between the nitrile and an azide source.

-

Reaction Setup: In a round-bottom flask, dissolve 4-cyanopiperidine in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (NaN₃) and a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl), to the solution.[10][11]

-

Reaction Progression: Heat the reaction mixture to 100-120 °C and stir for several hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add an acidic aqueous solution (e.g., dilute HCl) to protonate the tetrazole ring and neutralize any excess base.

-

Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration. Otherwise, extract the product into a suitable organic solvent.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified this compound in a suitable solvent such as isopropanol or diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) to the stirred solution until the pH is acidic.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound hydrochloride as a stable, crystalline solid.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the N-H proton of the tetrazole ring. The chemical shifts and coupling patterns will confirm the connectivity of the molecule. Based on similar structures, the piperidine protons would appear in the aliphatic region (δ 1.5-3.5 ppm), and the tetrazole N-H proton would be a broad singlet at a downfield chemical shift (δ > 10 ppm).[12][13][14][15][16]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the piperidine ring and the tetrazole ring, confirming the carbon framework of the molecule. The tetrazole carbon typically appears around δ 150-160 ppm.[13][17]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and C-H stretching vibrations of the piperidine and tetrazole rings, as well as C=N and N-N stretching vibrations characteristic of the tetrazole ring.[14][18][19]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The expected molecular ion peak for the free base would be at m/z 154.1087 [M+H]⁺.[20][21]

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound. A high-purity sample (>98%) is essential for reliable biological testing.

-

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should be in close agreement with the calculated theoretical values for the hydrochloride salt.

Biological Activity and Potential Applications

The structural features of this compound suggest its potential as a modulator of ion channels and receptors in the CNS.

Rationale for Neurological Activity

The piperidine scaffold is present in numerous compounds that interact with GABA (gamma-aminobutyric acid) and NMDA (N-methyl-D-aspartate) receptors, both of which are critical for regulating neuronal excitability. The tetrazole moiety, acting as a bioisostere for a carboxylic acid, can mimic the acidic group found in many NMDA receptor antagonists.

Potential as a GABA Receptor Modulator

While direct evidence for the interaction of this compound with GABA receptors is yet to be established, the piperidine core is a known pharmacophore for GABAergic activity. Further investigation into its effects on GABA-A receptors is warranted.

Potential as an NMDA Receptor Antagonist

There is strong evidence to suggest that tetrazole-containing piperidine derivatives can act as potent and selective NMDA receptor antagonists. This makes this compound a compelling candidate for investigation in conditions associated with excessive NMDA receptor activation, such as epilepsy and excitotoxic neuronal injury.

Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of this compound HCl.

Experimental Protocols for Biological Evaluation

In Vitro Assays

6.1.1. NMDA Receptor Binding Assay

This assay determines the affinity of the test compound for the NMDA receptor.

-

Preparation of Synaptic Membranes: Homogenize brain tissue (e.g., rat cortex or hippocampus) in a buffered sucrose solution and perform differential centrifugation to isolate synaptic membranes.

-

Radioligand Binding: Incubate the synaptic membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of this compound hydrochloride.[22][23][24]

-

Separation and Detection: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

6.1.2. GABA-A Receptor Electrophysiology Assay

This assay measures the functional effect of the compound on GABA-A receptor-mediated currents.

-

Cell Culture and Transfection: Use a cell line (e.g., HEK293 cells) that expresses specific subunits of the human GABA-A receptor.

-

Whole-Cell Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the chloride currents elicited by the application of GABA.[7][25][26][27][28]

-

Compound Application: Apply this compound hydrochloride at various concentrations to the cells and observe its effect on the GABA-evoked currents (potentiation or inhibition).

-

Data Analysis: Construct concentration-response curves to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition) of the compound.

In Vivo Models

6.2.1. Maximal Electroshock (MES) Seizure Model

This is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

-

Animal Preparation: Use mice or rats and administer this compound hydrochloride via a suitable route (e.g., intraperitoneal injection).

-

Induction of Seizures: After a predetermined time, induce seizures by applying a brief electrical stimulus through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the dose of the compound that protects 50% of the animals from tonic hindlimb extension (ED₅₀ value).[1][2][4][29]

6.2.2. Pentylenetetrazol (PTZ) Seizure Model

This model is used to identify compounds effective against myoclonic and absence seizures.

-

Animal Preparation: Administer this compound hydrochloride to mice or rats.

-

Induction of Seizures: After a set time, administer a convulsive dose of pentylenetetrazol (PTZ) subcutaneously or intraperitoneally.

-

Observation: Observe the animals for the onset and severity of clonic and tonic seizures.

-

Data Analysis: Determine the ED₅₀ of the compound for preventing seizures or increasing the latency to seizure onset.[30]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound hydrochloride is a promising chemical entity for neurological research. Its synthesis is achievable through established chemical transformations, and its structural characteristics suggest a high potential for interaction with key CNS targets. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological activity of this compound, paving the way for further discoveries in the field of neuroscience and the development of novel therapeutics for neurological disorders.

References

- Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives. Drug Dev Res. 2019 Aug;80(5):606-616.

- Determination of anticonvulsant activity of drugs using animal models. Slideshare.

- US Patent 7,348,435 B2 - Process for producing cyanopiperidine.

- Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PubMed Central.

-

MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed.

- 4-(1H-TETRAZOL-5-YL)-PIPERIDINE HYDROCHLORIDE. Chemsrc.

- ES Patent 2,712,915 T3 - Procedure for the preparation of piperidine-4-carbothioamide hydrochloride.

- The Apparent Voltage Dependence of GABAA Receptor Activation and Modulation Is Inversely Rel

- Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. PMC.

- US Patent Application 2017/0369442 A1 - Method for preparing 4-cyanopiperidine hydrochloride.

- NMDA Biochemical Binding Assay Service. Reaction Biology.

- 4-Cyanopiperidine Formula. ECHEMI.

- Electrophysiology of ionotropic GABA receptors. PMC - PubMed Central.

- Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PubMed Central.

- A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutam

- Assay in Summary_ki. BindingDB.

- WO Patent 2016/113277 A1 - Method for preparing 4-cyanopiperidine hydrochloride.

- The Use of Ligand Binding in Assays of NMDA Receptor Function.

- Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry.

- Synthesis of 4-(1H-tetrazol-5-yl)benzohydrazide (42).

- 4-(1h-tetrazol-5-yl)-piperidine hydrochloride cas no.91419-60-2.

- Electrophysiology of ionotropic GABA receptors. Research - Institut Pasteur.

- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.

- 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI.

- Diastereoselective One Pot Five-Component Reaction toward 4-(Tetrazole)-1,3-Oxazinanes.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- This compound (C6H11N5). PubChemLite.

- Piperidine. NIST WebBook.

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.

- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.

- Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. NIH.

- 4-(1H-TETRAZOL-5-YL)-PIPERIDINE HYDROCHLORIDE. Chemsrc.

- 4-(2H-tetrazol-5-yl)piperidine,hydrochloride|91419-60-2. MOLBASE.

- IR spectra of 4-piperidinemethanol solutions in the high (top, a) and...

- Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Comput

- 4-Methylpiperidine(626-58-4) 1H NMR spectrum. ChemicalBook.

- Model reaction of cyanoderivative 1g with sodium azide for condition optimization.

Sources

- 1. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 3. US7348435B2 - Process for producing cyanopiperidine - Google Patents [patents.google.com]

- 4. ijpp.com [ijpp.com]

- 5. CAS#:91419-60-2 | 4-(1H-TETRAZOL-5-YL)-PIPERIDINE HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 6. m.molbase.com [m.molbase.com]

- 7. Electrophysiology of ionotropic GABA receptors. - Research - Institut Pasteur [research.pasteur.fr]

- 8. ES2712915T3 - Procedure for the preparation of piperidine-4-carbothioamide hydrochloride - Google Patents [patents.google.com]

- 9. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 10. Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 13. scielo.org.za [scielo.org.za]

- 14. pnrjournal.com [pnrjournal.com]

- 15. growingscience.com [growingscience.com]

- 16. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

- 17. rsc.org [rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. PubChemLite - this compound (C6H11N5) [pubchemlite.lcsb.uni.lu]

- 21. Piperidine [webbook.nist.gov]

- 22. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. reactionbiology.com [reactionbiology.com]

- 24. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 25. The Apparent Voltage Dependence of GABAA Receptor Activation and Modulation Is Inversely Related to Channel Open Probability - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of the 4-(1H-Tetrazol-5-yl)piperidine Scaffold: A Technical Guide to Synthesis, Biological Exploration, and Drug Discovery

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior pharmacological profiles is paramount. Among the myriad of heterocyclic scaffolds, the 4-(1H-tetrazol-5-yl)piperidine core has emerged as a "privileged" structure. Its significance stems from the unique physicochemical properties of the tetrazole ring, which serves as a bioisosteric replacement for the carboxylic acid group.[1][2] This substitution often enhances metabolic stability, improves lipophilicity, and increases oral bioavailability, thereby overcoming common hurdles in drug development.[1][3] The piperidine moiety, a ubiquitous component in many pharmaceuticals, provides a versatile three-dimensional framework that can be readily functionalized to achieve specific interactions with biological targets.[4] This guide provides an in-depth exploration of the discovery and development of this compound derivatives, from fundamental synthetic strategies to their diverse biological applications and the intricate structure-activity relationships that govern their therapeutic potential.

Core Synthetic Strategies: Constructing the this compound Nucleus

The efficient construction of the this compound scaffold is a cornerstone of research in this area. The most prevalent and versatile method involves the [3+2] cycloaddition of an azide source with a piperidine-4-carbonitrile derivative. This approach is favored for its reliability and broad substrate scope.[5][6]

Key Synthetic Pathway: The [3+2] Cycloaddition

The fundamental transformation in the synthesis of the this compound core is the reaction of a piperidine-4-carbonitrile with an azide, typically sodium azide, in the presence of a catalyst.[5] This reaction is a classic example of a 1,3-dipolar cycloaddition, a powerful tool in heterocyclic chemistry.

Diagram 1: General Synthetic Workflow for this compound Derivatives

Caption: A generalized workflow for the synthesis of this compound derivatives.

The choice of catalyst is crucial for the efficiency and safety of this reaction. While traditional methods often employed hazardous reagents like hydrazoic acid, modern protocols utilize a variety of catalysts to facilitate the reaction under milder and safer conditions. These include Lewis acids such as zinc bromide and aluminum chloride, as well as heterogeneous catalysts like silica sulfuric acid.[1][5] The use of a catalyst enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide ion.

A critical aspect of this synthesis is the management of the piperidine's nitrogen atom. Often, it is protected with a suitable group (e.g., Boc, Cbz) before the cycloaddition to prevent side reactions. This protecting group can then be removed to allow for further derivatization at the piperidine nitrogen, a key step in building a library of diverse compounds.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a representative example of the synthesis of the core scaffold, starting from a commercially available precursor.

Step 1: Synthesis of tert-butyl 4-cyanopiperidine-1-carboxylate

-

Rationale: Protection of the piperidine nitrogen with a Boc group is a common strategy to ensure the subsequent cycloaddition reaction proceeds cleanly at the nitrile functionality.

-

Procedure:

-

To a solution of piperidine-4-carbonitrile (1 equivalent) in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and triethylamine (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl 4-cyanopiperidine-1-carboxylate.

-

Step 2: Synthesis of tert-butyl this compound-1-carboxylate

-

Rationale: The [3+2] cycloaddition is the key step to form the tetrazole ring. Zinc bromide is an effective and relatively mild Lewis acid catalyst for this transformation.[1]

-

Procedure:

-

In a round-bottom flask, dissolve tert-butyl 4-cyanopiperidine-1-carboxylate (1 equivalent) in a solvent mixture of isopropanol and water.

-

Add sodium azide (3 equivalents) and zinc bromide (1.5 equivalents) to the solution.

-

Reflux the reaction mixture for 24-48 hours, monitoring the progress by TLC or LC-MS.

-

After cooling to room temperature, acidify the mixture with hydrochloric acid to pH ~2.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 3: Deprotection to Yield this compound Hydrochloride

-

Rationale: Removal of the Boc protecting group is necessary to obtain the final core scaffold, which can then be used for further derivatization. Acidic conditions are standard for Boc deprotection.

-

Procedure:

-

Dissolve the product from Step 2 in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M HCl).

-

Stir the mixture at room temperature for 1-2 hours.

-

The product, this compound hydrochloride, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Biological Targets and Therapeutic Applications

The this compound scaffold has been successfully employed in the design of modulators for a diverse range of biological targets, leading to potential therapeutic agents for various diseases.

NMDA Receptor Antagonists for Neurological Disorders

One of the most notable applications of this scaffold is in the development of N-methyl-D-aspartate (NMDA) receptor antagonists.[7][8] Overactivation of NMDA receptors is implicated in a variety of neurological conditions, including epilepsy, stroke, and neurodegenerative diseases.[8] The tetrazole moiety in these compounds acts as a bioisostere of a carboxylic acid, which is a common feature in many NMDA receptor antagonists that interact with the glutamate binding site.

A key example is the compound (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053).[7][8] Structure-activity relationship (SAR) studies on this series of compounds have revealed that the cis-stereochemistry of the substituents on the piperidine ring is crucial for potent NMDA antagonist activity. Furthermore, it was discovered that the biological activity resides primarily in the (-)-isomer.[7]

Diagram 2: Simplified Representation of an NMDA Receptor Antagonist

Caption: A step-by-step workflow for a radioligand competition binding assay.

Conclusion and Future Perspectives

The this compound scaffold has firmly established its place as a cornerstone in modern medicinal chemistry. Its unique combination of a metabolically robust carboxylic acid bioisostere and a versatile three-dimensional piperidine core provides a powerful platform for the design of novel therapeutics. The synthetic methodologies, particularly the catalyzed [3+2] cycloaddition, are well-developed, allowing for the efficient generation of diverse chemical libraries. The broad range of biological targets that have been successfully modulated by derivatives of this scaffold, including NMDA receptors, CCR5, and opioid receptors, underscores its therapeutic potential.

Future research in this area will likely focus on several key aspects. The exploration of novel catalytic systems for the synthesis of the core scaffold will continue to be an area of interest, with a focus on green chemistry principles. The application of this scaffold to an even wider range of biological targets, particularly those implicated in emerging diseases, is a promising avenue for new drug discovery programs. Furthermore, a deeper understanding of the structure-activity relationships through computational modeling and advanced analytical techniques will enable the more rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The continued investigation of the this compound scaffold is poised to yield a new wave of innovative medicines to address unmet medical needs.

References

-

Koguro, Y., Orita, A., & Otera, J. (1998). A new method for the synthesis of 5-substituted tetrazoles. Tetrahedron Letters, 39(52), 9771-9774. [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]

-

Gao, C., & Li, C. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(12), 21137-21147. [Link]

-

Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]

-

Li, G., De Clercq, E., & Pannecouque, C. (2008). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of Molecular Modeling, 14(1), 19-30. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Ornstein, P. L., Arnold, M. B., Augenstein, N. K., Leander, J. D., Lodge, D., & Schoepp, D. D. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-3115. [Link]

-

Shen, D. M., Mills, S. G., Chapman, K. T., Malkowitz, L., Springer, M. S., Gould, S. L., ... & Emini, E. A. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl) piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939. [Link]

-

Finke, P. E., Oates, B., Mills, S. G., MacCoss, M., Malkowitz, L., Springer, M. S., ... & Emini, E. A. (2001). Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. Bioorganic & Medicinal Chemistry Letters, 11(18), 2475-2479. [Link]

-

ResearchGate. (n.d.). How to establish a radioligand binding assays on Chemokine receptors?. Retrieved from [Link]

-

Ornstein, P. L., Schoepp, D. D., Arnold, M. B., Leander, J. D., Lodge, D., & Paschal, J. W. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 34(1), 90-97. [Link]

-

Ananthan, S. (2006). Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics. The AAPS Journal, 8(1), E118-E125. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

-

Zhang, H., Liu, F., & Liu, A. (2018). Structure-based design and synthesis of novel opioid receptor ligands and their in-vitro/in-vivo pharmacological and pharmacokinetic characterization. Bioorganic & Medicinal Chemistry, 26(18), 5087-5098. [Link]

-

Van Bever, W. F., Niemegeers, C. J., Schellekens, K. H., & Janssen, P. A. (1976). N-4-substituted 1, 2-diaryl-2-imidazolin-4-and-5-ones, a new series of potent analgesics. Arzneimittel-Forschung, 26(8), 1548-1551. [Link]

-

Bylund, D. B. (1992). Radioligand binding methods. Practical guide for the study of receptors, 1-34. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(1H-tetrazol-5-yl)benzohydrazide (42). Retrieved from [Link]

-

Tagat, J. R., Nazareno, D. V., Puar, M. S., McCombie, S. W., & Ganguly, A. K. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4, 6-dimethyl-5-pyrimidinyl) carbonyl]-4-[4-[2-methoxy-1 (R)-[4-(trifluoromethyl) phenyl] ethyl]-3 (S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405-2408. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC advances, 10(52), 31221-31229. [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Gao, C., & Li, C. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(12), 21137-21147. [Link]

-

Hosseini, S. M., & Davoodnia, A. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4. SiO2. South African Journal of Chemistry, 68, 133-137. [Link]

-

Almasir, M., & Taha, M. O. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(11), 3195. [Link]

-

ResearchGate. (n.d.). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives. Retrieved from [Link]

-

Rubtsova, S. A., & Spasov, A. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4786. [Link]

-

Data on synthesis and structure–activity relationships of tetrazolato-bridged dinuclear platinum(II) complexes. (2022). Data in Brief, 40, 107769. [Link]

-

Li, J., Sun, Y., Liu, Y., Zhang, Y., Wang, R., & Zhu, F. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. European Journal of Medicinal Chemistry, 265, 116089. [Link]

-

Kumar, D., Kumar, N., & Singh, R. (2015). Design and discovery of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl) thiazole derivatives as cardiotonic agents via inhibition of PDE3. Bioorganic & Medicinal Chemistry, 23(18), 6111-6117. [Link]

-

Carling, R. W., Leeson, P. D., Moseley, A. M., Smith, J. D., & Williams, B. J. (2001). Structure-activity relationships of 1, 4-dihydro-(1H, 4H)-quinoxaline-2, 3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. Journal of Medicinal Chemistry, 44(12), 1951-1962. [Link]

Sources

- 1. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Pharmacology of the 4-(1H-Tetrazol-5-yl)piperidine Scaffold: A Technical Guide to Its Mechanisms of Action

Abstract

The 4-(1H-tetrazol-5-yl)piperidine framework represents a privileged scaffold in modern medicinal chemistry. Its prevalence in drug discovery is due to a unique combination of favorable physicochemical properties and pharmacological promiscuity. This guide elucidates that this scaffold does not possess a single, inherent mechanism of action; rather, its biological activity is exquisitely defined by the specific chemical substitutions appended to it. By modifying the core structure, medicinal chemists have successfully designed potent and selective ligands for a diverse array of biological targets, including ion channels, G-protein coupled receptors (GPCRs), and enzymes. This document provides an in-depth exploration of the primary mechanisms of action associated with this versatile scaffold, including antagonism of NMDA and Histamine H3 receptors, agonism of GABA-A receptors, and inhibition of Nitric Oxide Synthase. For each mechanism, we will dissect the underlying pharmacology, present validating experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in drug development.

Part 1: The Core Scaffold - Physicochemical Properties and Bioisosterism

The efficacy of the this compound scaffold stems from the synergistic properties of its two constituent heterocycles.

-

Piperidine Ring: This saturated heterocycle is a cornerstone of neuropharmacology.[1] Its basic nitrogen atom is typically protonated at physiological pH, allowing for critical ionic interactions with receptor targets. Furthermore, the piperidine ring provides a rigid, three-dimensional structure that can be stereochemically controlled to optimize ligand-target engagement and improve pharmacokinetic properties.[1]

-

1H-Tetrazole Ring: The tetrazole ring is a critical functional group, primarily serving as a bioisostere for the carboxylic acid moiety.[2][3][4] This substitution is a key strategy in drug design for several reasons:

-

Metabolic Stability: The tetrazole ring is resistant to many metabolic degradation pathways that would otherwise affect a carboxylic acid.[3][4]

-

Acidity and pKa: With a pKa of approximately 4.9, the tetrazole ring is acidic, similar to a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic or hydrogen bonding interactions.[5][6]

-

Lipophilicity: Replacing a carboxyl group with a tetrazole can increase the overall lipophilicity of a molecule, potentially improving its ability to cross biological membranes, including the blood-brain barrier.[7]

-

Pharmacological Interactions: The nitrogen-rich tetrazole ring can participate in a wide range of interactions, including hydrogen bonding and coordination with metal ions within enzyme active sites.[5][6]

-

The combination of these two motifs creates a foundational structure that can be chemically elaborated to achieve high affinity and selectivity for a multitude of distinct biological targets.

Part 2: Target-Specific Mechanisms of Action

The biological effect of a this compound derivative is dictated by its complete chemical structure. Below, we explore the primary, well-documented mechanisms of action based on the molecular class.

2.1 Antagonism of N-Methyl-D-Aspartate (NMDA) Receptors

Derivatives of this scaffold have been developed as potent and selective competitive antagonists of the NMDA receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system.[2][8]

-

Lead Compound: (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (known as LY233053).[8][9]

-

Mechanism of Action: LY233053 acts as a competitive antagonist at the glutamate binding site on the NMDA receptor.[2] By occupying this site, it prevents the endogenous agonist glutamate from binding and activating the receptor, thereby blocking the influx of Ca²⁺ ions. This action inhibits the excitotoxicity associated with overstimulation of NMDA receptors, which is implicated in neurodegenerative diseases and neuronal damage following ischemia.[2] The active stereoisomer was identified as (-)-2R,4S.[8][9]

-

Therapeutic Rationale: NMDA antagonists are investigated for treating conditions like cerebral ischemia, epilepsy, and neurodegenerative disorders such as Alzheimer's disease.[2][10] A key advantage noted for these tetrazole-containing antagonists is a shorter duration of action compared to their phosphonic acid counterparts, which may allow for better dosage control in acute settings like stroke.[2]

| Assay Type | Method | Target/Condition | IC₅₀ Value | Reference |

| Receptor Binding | Displacement of [³H]CGS 19755 | NMDA Receptor | 67 ± 6 nM | [8] |

| Functional Antagonism | Cortical Slice Preparation | vs. 40 µM NMDA | 1.9 ± 0.24 µM | [8] |

The validation of NMDA antagonists typically follows a hierarchical screening process, from initial binding affinity to functional cellular and in vivo models.

2.2 Antagonism of Histamine H₃ Receptors

The this compound scaffold is a common feature in a class of drugs that act as antagonists or inverse agonists at the histamine H₃ receptor (H₃R).[11]

-

Mechanism of Action: The H₃ receptor is a Gαi/o-coupled GPCR that functions primarily as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons.[12][13] Its activation inhibits the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and norepinephrine.[13][14] H₃ receptor antagonists block this inhibitory tone.[14] Because the H₃ receptor exhibits high constitutive activity (signaling without an agonist), many antagonists also function as inverse agonists, actively reducing the receptor's basal signaling and leading to a more robust increase in neurotransmitter release.[15]

-

Therapeutic Rationale: By increasing the levels of pro-cognitive neurotransmitters in the brain, H₃ antagonists are being investigated for the treatment of cognitive disorders, Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[14][16]

This diagram illustrates how H₃ antagonists disinhibit presynaptic neurons to enhance neurotransmitter release.

2.3 Modulation of GABA-A Receptors

Certain derivatives incorporating the tetrazolyl-piperidine scaffold can function as agonists at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[17]

-

Mechanism of Action: GABA-A receptors are ligand-gated ion channels that, upon binding to the neurotransmitter GABA, open to allow the influx of chloride ions (Cl⁻).[18] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Compounds based on the this compound scaffold can be designed to mimic GABA, binding to the receptor's agonist site and promoting channel opening.[17][19] Researchers have explored modifying this scaffold to achieve selectivity for different GABA-A receptor α-subunits, which could lead to more targeted therapeutic effects (e.g., anxiolytic without sedation).[17]

-

Therapeutic Rationale: GABA-A receptor modulators are widely used as anxiolytics, sedatives, hypnotics, and anticonvulsants.[18]

This diagram shows an agonist binding to the GABA-A receptor, leading to chloride influx and neuronal inhibition.

2.4 Inhibition of Nitric Oxide Synthase (NOS)

The scaffold can also be incorporated into competitive inhibitors of nitric oxide synthase (NOS), the enzyme responsible for producing the signaling molecule nitric oxide (NO).[20]

-

Mechanism of Action: NOS enzymes (nNOS, eNOS, iNOS) catalyze the conversion of L-arginine to L-citrulline, producing NO in the process. Certain tetrazole-containing compounds are designed to mimic the guanidinium group of the substrate L-arginine. These molecules act as competitive inhibitors, binding to the active site of the NOS enzyme and preventing L-arginine from binding, thereby blocking NO synthesis.[20] A key challenge in this area is designing inhibitors with selectivity for a specific NOS isoform, as inhibiting the endothelial isoform (eNOS) can have undesirable cardiovascular side effects, while inhibiting the neuronal (nNOS) or inducible (iNOS) isoforms is therapeutically desirable in other contexts.[21]

-

Therapeutic Rationale: Overproduction of NO by nNOS is implicated in neurodegenerative disorders, while iNOS overproduction contributes to inflammatory conditions.[22] Selective inhibitors are therefore sought for treating neurodegeneration and inflammation.

This diagram illustrates how a tetrazolyl-piperidine inhibitor competes with the natural substrate L-arginine for the NOS active site.

Part 3: Experimental Protocols

Trustworthy data is the bedrock of mechanism-of-action studies. The following are condensed, self-validating protocols for key assays described in this guide.

Protocol 1: Radioligand Competition Binding Assay (General for GPCRs/Ion Channels)

Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the target receptor.

-

Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor (e.g., HEK293-hH₃R) in ice-cold lysis buffer. Pellet membranes via centrifugation, wash, and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay) and store at -80°C.[12]

-

Assay Setup (96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., 1-2 nM [³H]-Nα-methylhistamine for H₃R), and receptor membranes.[12]

-

Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of a known unlabeled ligand (e.g., 100 µM histamine), and receptor membranes.[23]

-

Competition: Add assay buffer, radioligand, serial dilutions of the test compound, and receptor membranes.

-

-

Incubation: Incubate the plate with gentle agitation for 60-120 minutes at room temperature (or other optimized temperature) to reach equilibrium.[12][24]

-

Filtration: Rapidly terminate the reaction by vacuum filtering the plate contents through a glass fiber filter mat (e.g., GF/C, pre-soaked in 0.5% PEI) using a cell harvester. This separates bound from unbound radioligand.[12][23]

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12][23]

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in each well using a scintillation counter.[15]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

Protocol 2: Automated Whole-Cell Patch-Clamp Electrophysiology (for GABA-A Receptors)

Objective: To measure the functional effect (agonism, antagonism, or modulation) of a test compound on ion channel activity.

-

Cell Culture: Culture cells stably or transiently expressing the GABA-A receptor subtype of interest (e.g., HEK293-hGABAₐ α1β3γ2) under standard conditions.[25][26]

-

Instrument Setup: Use an automated patch-clamp system (e.g., QPatch, Patchliner). Prepare intracellular solution (high Cl⁻) and extracellular solution (physiological ions).

-

Cell Preparation & Sealing: Harvest cells and place them in the instrument. The system will automatically position a single cell over an aperture, forming a high-resistance (>1 GΩ) "gigaseal".

-

Whole-Cell Configuration: Apply a suction pulse to rupture the cell membrane under the pipette, achieving the whole-cell configuration, which allows electrical access to the entire cell membrane.

-

Agonist Application:

-

Hold the cell at a fixed membrane potential (e.g., -60 mV).

-

Apply a known concentration of GABA (e.g., EC₂₀, a concentration that gives 20% of the maximal response) to establish a baseline current.[26]

-

Apply increasing concentrations of the tetrazolyl-piperidine test compound in the presence of the EC₂₀ concentration of GABA.

-

-

Data Acquisition: Record the chloride current elicited by each compound application. Positive allosteric modulators will increase the current amplitude, while antagonists will decrease it. Direct agonists will elicit a current on their own.[27]

-

Data Analysis:

-

Measure the peak or steady-state current for each concentration.

-

Normalize the responses to the baseline current.

-

Plot the normalized current versus the log concentration of the test compound and fit to a dose-response curve to determine the EC₅₀ (for agonists/potentiators) or IC₅₀ (for antagonists).[26]

-

Protocol 3: NOS Enzyme Inhibition Assay (Colorimetric)

Objective: To measure the ability of a test compound to inhibit the activity of a purified NOS isoform.

-

Reagent Preparation: Prepare assay buffer, purified recombinant NOS enzyme (e.g., iNOS, nNOS), L-arginine substrate, and necessary cofactors (NADPH, FAD, FMN, calmodulin, tetrahydrobiopterin).[28] Prepare serial dilutions of the tetrazolyl-piperidine test compound.

-

Assay Setup (96-well plate):

-

Control (100% Activity): Add assay buffer, NOS enzyme, and cofactors.

-

Inhibitor Wells: Add test compound dilutions, NOS enzyme, and cofactors.

-

Blank (No Substrate): Add assay buffer, NOS enzyme, and cofactors, but no L-arginine.

-

-

Pre-incubation: Incubate the plate for ~15 minutes to allow the inhibitor to bind to the enzyme.[29]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the L-arginine substrate to all wells except the blank.[28]

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[29] During this time, NOS will convert L-arginine to L-citrulline and NO. The NO is rapidly oxidized to nitrite (NO₂⁻) and nitrate (NO₃⁻).

-

NO Detection (Griess Assay):

-